H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE
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Overview
Description
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is a synthetic peptide compound. It is often used in biochemical research due to its role as a selective activating peptide for protease-activated receptor 1 (PAR-1). This receptor is involved in various physiological processes, including blood coagulation and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Chemical Reactions Analysis
Types of Reactions
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent downstream effectors. These pathways are involved in various physiological processes, such as platelet aggregation, inflammation, and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
H-SER-PHE-LEU-LEU-ARG-ASN-OH TRIFLUOROACETATE: Another peptide with similar activating properties for PAR-1.
H-SER-PHE-LEU-LEU-ARG-ASN-PRO-OH: A peptide with a similar sequence but different terminal amino acid, affecting its activity and stability.
Uniqueness
H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is unique due to its specific sequence, which confers selective activation of PAR-1. This selectivity makes it a valuable tool in research focused on understanding the role of PAR-1 in various physiological and pathological processes .
Properties
CAS No. |
140436-67-5 |
---|---|
Molecular Formula |
C39H55F3N10O11 |
Molecular Weight |
896.923 |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H54N10O9.C2HF3O2/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22;3-2(4,5)1(6)7/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42);(H,6,7)/t24-,25-,26-,27-,28-,29-;/m0./s1 |
InChI Key |
NTVASBVJSJIDKA-IGCYJKAMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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